molecular formula C20H18O3 B11947826 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione CAS No. 199929-82-3

4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione

Cat. No.: B11947826
CAS No.: 199929-82-3
M. Wt: 306.4 g/mol
InChI Key: ARSROHSLBSKZFZ-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is a synthetic organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a naphthalene ring system substituted with a hydroxy group, a phenylbutyl side chain, and two carbonyl groups. Naphthoquinones are known for their diverse biological activities and are used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with a suitable acyl chloride, followed by hydroxylation and subsequent alkylation with a phenylbutyl group. The reaction conditions often require the use of Lewis acids such as aluminum chloride as catalysts and organic solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: The phenylbutyl side chain can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-oxo-3-(2-phenylbutyl)naphthalene-1,2-dione.

    Reduction: Formation of 4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-diol.

    Substitution: Formation of various substituted naphthoquinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The molecular targets include cellular enzymes and DNA, which are affected by the oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler naphthoquinone with similar redox properties.

    Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its use in henna and similar biological activities.

    Juglone (5-hydroxy-1,4-naphthoquinone): Found in walnut trees and exhibits antimicrobial properties.

Uniqueness

4-Hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylbutyl side chain enhances its lipophilicity, potentially improving its cellular uptake and bioavailability compared to simpler naphthoquinones.

Properties

CAS No.

199929-82-3

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

4-hydroxy-3-(2-phenylbutyl)naphthalene-1,2-dione

InChI

InChI=1S/C20H18O3/c1-2-13(14-8-4-3-5-9-14)12-17-18(21)15-10-6-7-11-16(15)19(22)20(17)23/h3-11,13,21H,2,12H2,1H3

InChI Key

ARSROHSLBSKZFZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=C(C2=CC=CC=C2C(=O)C1=O)O)C3=CC=CC=C3

Origin of Product

United States

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